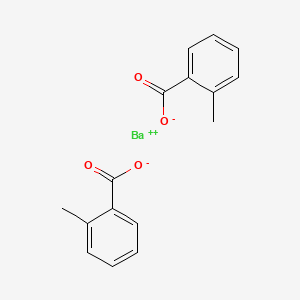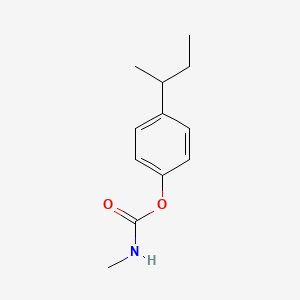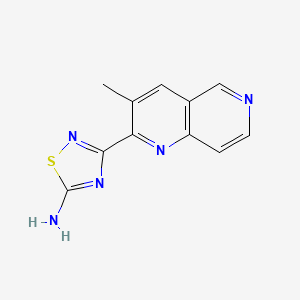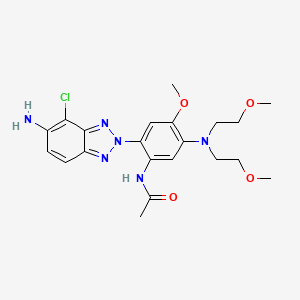
6'-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
6’-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 6’-Chloro-2-(methylamino)-o-acetotoluidide, hydrochloride
- 6’-Chloro-2-dimethylamino-o-acetotoluidide
- 6’-Chloro-2-(2-diethylaminoethoxy)-o-acetotoluidide, hydrochloride
Uniqueness
Compared to similar compounds, 6’-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride stands out due to its specific structural features, which may confer unique reactivity and biological activities. Its furylmethylamino group, in particular, can influence its interaction with biological targets and its overall chemical behavior .
Propiedades
| 102489-58-7 | |
Fórmula molecular |
C14H16Cl2N2O2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C14H15ClN2O2.ClH/c1-10-4-2-6-12(15)14(10)17-13(18)9-16-8-11-5-3-7-19-11;/h2-7,16H,8-9H2,1H3,(H,17,18);1H |
Clave InChI |
XNWJQDGKBHEVSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CO2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)






![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)





